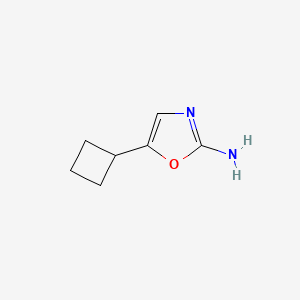

5-Cyclobutyl-1,3-oxazol-2-amine

Description

The exact mass of the compound 5-Cyclobutyl-1,3-oxazol-2-amine is 138.079312947 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Cyclobutyl-1,3-oxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclobutyl-1,3-oxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclobutyl-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSCFSNWVUODEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699560 | |

| Record name | 5-Cyclobutyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899421-56-8 | |

| Record name | 5-Cyclobutyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Cyclobutyl-1,3-oxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 5-cyclobutyl-1,3-oxazol-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing from the readily available starting material, cyclobutyl methyl ketone. The pathway involves an initial α-bromination of the ketone followed by a cyclization reaction with urea to construct the desired 2-aminooxazole heterocyclic core.

Synthesis Pathway Overview

The synthesis of 5-cyclobutyl-1,3-oxazol-2-amine can be efficiently achieved through the following two-step sequence:

-

Step 1: α-Bromination of Cyclobutyl Methyl Ketone The synthesis begins with the selective bromination of cyclobutyl methyl ketone at the α-position to yield 1-bromo-1-cyclobutylethanone. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent, often with a radical initiator or under acidic conditions to facilitate the reaction.

-

Step 2: Cyclization with Urea to form 5-Cyclobutyl-1,3-oxazol-2-amine The resulting α-bromoketone is then reacted with urea in a condensation-cyclization reaction. This step forms the core 1,3-oxazol-2-amine ring structure, furnishing the target molecule, 5-cyclobutyl-1,3-oxazol-2-amine.

The overall synthetic transformation is depicted in the workflow diagram below.

Figure 1: Overall workflow for the synthesis of 5-cyclobutyl-1,3-oxazol-2-amine.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 5-cyclobutyl-1,3-oxazol-2-amine.

Step 1: Synthesis of 1-Bromo-1-cyclobutylethanone

Objective: To synthesize 1-bromo-1-cyclobutylethanone via the α-bromination of cyclobutyl methyl ketone.

Materials:

-

Cyclobutyl methyl ketone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium sulfite solution (Na₂SO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutyl methyl ketone (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Add a suitable solvent such as carbon tetrachloride or acetonitrile.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material. Alternatively, the reaction can be initiated by UV irradiation at room temperature.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-bromo-1-cyclobutylethanone.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: 70-85%

Characterization Data (Hypothetical):

-

¹H NMR (CDCl₃, 400 MHz): δ 4.25 (s, 2H, -CH₂Br), 3.00-2.85 (m, 1H, -CH-), 2.40-2.10 (m, 4H, -CH₂-), 2.00-1.80 (m, 2H, -CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 202.0 (C=O), 45.0 (-CH-), 35.0 (-CH₂Br), 25.0 (-CH₂-), 18.0 (-CH₂-).

-

MS (EI): m/z (%) = 177/179 ([M]⁺, Br isotope pattern).

Step 2: Synthesis of 5-Cyclobutyl-1,3-oxazol-2-amine

Objective: To synthesize 5-cyclobutyl-1,3-oxazol-2-amine from 1-bromo-1-cyclobutylethanone and urea.

Materials:

-

1-Bromo-1-cyclobutylethanone (1.0 eq)

-

Urea (1.5 - 2.0 eq)

-

Ethanol (EtOH) or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (optional, as a base)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-1-cyclobutylethanone (1.0 eq) and urea (1.5 - 2.0 eq) in a suitable solvent such as ethanol or DMF.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. An optional inorganic base like sodium bicarbonate or potassium carbonate can be added to neutralize the HBr formed during the reaction.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to give the crude product.

-

The crude 5-cyclobutyl-1,3-oxazol-2-amine can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 50-70%

Characterization Data (Hypothetical):

-

¹H NMR (CDCl₃, 400 MHz): δ 6.50 (s, 1H, oxazole-H), 4.80 (br s, 2H, -NH₂), 3.20-3.05 (m, 1H, -CH-), 2.40-2.15 (m, 4H, -CH₂-), 2.05-1.85 (m, 2H, -CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 158.0 (C2-NH₂), 145.0 (C5), 120.0 (C4), 35.0 (-CH-), 28.0 (-CH₂-), 18.5 (-CH₂-).

-

MS (ESI): m/z = 141.1 ([M+H]⁺).

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Cyclobutyl methyl ketone | N-Bromosuccinimide (NBS), p-TsOH | 1-Bromo-1-cyclobutylethanone | 70 - 85 |

| 2 | 1-Bromo-1-cyclobutylethanone | Urea | 5-Cyclobutyl-1,3-oxazol-2-amine | 50 - 70 |

Logical Relationship Diagram

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformation in each step.

Figure 2: Logical progression of the synthesis.

This guide provides a comprehensive overview of a practical and efficient synthesis pathway for 5-cyclobutyl-1,3-oxazol-2-amine. The described protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions and scales. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform the synthesis in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization of 5-Cyclobutyl-1,3-oxazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Cyclobutyl-1,3-oxazol-2-amine. Due to the limited availability of experimental data in public databases and literature, this guide combines predicted spectroscopic data with established methodologies for the characterization of related 2-aminooxazole compounds. This document aims to serve as a valuable resource for researchers involved in the synthesis, analysis, and application of this and similar chemical entities.

Chemical Structure and Properties

5-Cyclobutyl-1,3-oxazol-2-amine is a heterocyclic compound featuring a cyclobutane ring attached to the 5-position of a 1,3-oxazol-2-amine core. The presence of the 2-amino group and the oxazole ring imparts specific chemical properties that are of interest in medicinal chemistry and drug discovery.

Molecular Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol CAS Number: 899421-56-8

Figure 1: Chemical structure of 5-Cyclobutyl-1,3-oxazol-2-amine.

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for 5-Cyclobutyl-1,3-oxazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | s | 1H | Oxazole H-4 |

| ~4.5 - 5.0 | br s | 2H | -NH₂ |

| ~3.0 - 3.5 | p | 1H | Cyclobutane CH |

| ~1.8 - 2.4 | m | 6H | Cyclobutane CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~160 - 165 | C2 (C-NH₂) |

| ~145 - 150 | C5 |

| ~115 - 120 | C4 |

| ~30 - 35 | Cyclobutane CH |

| ~15 - 20 | Cyclobutane CH₂ |

Mass Spectrometry (MS)

The mass spectrum of 5-Cyclobutyl-1,3-oxazol-2-amine is expected to show a prominent molecular ion peak. The fragmentation pattern will likely be influenced by the 2-amino group, which can direct cleavage of the oxazole ring.

Table 3: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 138 | [M]⁺ (Molecular Ion) |

| 110 | [M - C₂H₄]⁺ (Loss of ethylene from cyclobutane) |

| 96 | [M - C₃H₆]⁺ (Loss of propene from cyclobutane) |

| 83 | Fragmentation of the oxazole ring |

| 55 | Cyclobutyl cation |

Infrared (IR) Spectroscopy

The IR spectrum of 5-Cyclobutyl-1,3-oxazol-2-amine will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Typical Infrared Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1640 - 1680 | Strong | C=N stretch (oxazole ring) |

| 1580 - 1620 | Medium | N-H bend (primary amine) |

| 1050 - 1150 | Strong | C-O-C stretch (oxazole ring) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 5-Cyclobutyl-1,3-oxazol-2-amine.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition:

-

Method: Electrospray ionization (ESI) is a suitable method for this compound.

-

Analysis: Perform the analysis in positive ion mode to observe the [M+H]⁺ ion. Acquire data over a mass range that includes the expected molecular weight.

Infrared (IR) Spectroscopy

Sample Preparation and Data Acquisition (ATR-FTIR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Synthetic and Analytical Workflow

The synthesis and characterization of 5-Cyclobutyl-1,3-oxazol-2-amine would typically follow a logical progression of steps.

Figure 2: Proposed synthesis and spectroscopic characterization workflow.

A plausible synthetic route involves the cyclization of a suitable precursor, such as a derivative of cyclobutylacetaldehyde, with cyanamide. The crude product would then be purified and subjected to a battery of spectroscopic techniques to confirm its identity and purity.

Figure 3: Logical relationship of spectroscopic techniques for structure elucidation.

Each spectroscopic technique provides complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry confirms the molecular weight and provides clues about the molecule's stability and fragmentation pathways. Infrared spectroscopy identifies the key functional groups present in the molecule. Together, these methods provide a comprehensive characterization of the chemical structure.

5-Cyclobutyl-1,3-oxazol-2-amine chemical properties and reactivity

An In-depth Technical Guide to 5-Cyclobutyl-1,3-oxazol-2-amine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 5-Cyclobutyl-1,3-oxazol-2-amine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide combines predicted properties with established knowledge of the 2-aminooxazole scaffold to offer a thorough profile for research and development purposes.

Chemical Properties

Table 1: Predicted Physicochemical Properties of 5-Cyclobutyl-1,3-oxazol-2-amine

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | - |

| CAS Number | 899421-56-8 | --INVALID-LINK-- |

| Predicted LogP | 1.1 - 1.5 | PubChem, ChemSpider |

| Predicted Water Solubility | Moderately soluble | Inferred from LogP and scaffold data |

| Predicted pKa (most basic) | 4.5 - 5.5 (Amine) | ACD/Labs, ChemAxon |

| Predicted Boiling Point | ~250-300 °C | ACD/Labs, ChemAxon |

| Predicted Melting Point | Not available | - |

Note: The predicted values are generated by computational algorithms and should be used as estimations. Experimental verification is recommended.

The 2-aminooxazole core generally imparts a degree of polarity and potential for hydrogen bonding, which influences solubility. The replacement of a sulfur atom in the analogous 2-aminothiazole with an oxygen atom in the 2-aminooxazole scaffold typically leads to increased hydrophilicity and water solubility.[1][2]

Reactivity Profile

The reactivity of 5-Cyclobutyl-1,3-oxazol-2-amine is primarily dictated by the 2-aminooxazole heterocyclic system. This scaffold presents several sites for chemical modification, making it a versatile building block in organic synthesis.

Reactivity of the 2-Amino Group

The primary amine group at the 2-position is a key reactive site. It can readily undergo a variety of common amine reactions:

-

Protonation: The amino group is basic and can be protonated to form ammonium salts.

-

Acylation: It can be acylated with acid chlorides or anhydrides to form amides.

-

Alkylation: The amine can be alkylated with alkyl halides.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. This reactivity is exemplified in the synthesis of antimycobacterial agents.

Reactivity of the Oxazole Ring

The oxazole ring itself can participate in several types of reactions:

-

Electrophilic Substitution: While the oxazole ring is considered electron-rich, electrophilic substitution is not as facile as in more aromatic systems. The position of substitution is influenced by the existing substituents.

-

Ring-Opening Reactions: Under certain conditions, the oxazole ring can undergo cleavage, providing pathways to other heterocyclic systems or acyclic compounds.

-

Metal-Catalyzed Cross-Coupling: The C-H bonds of the oxazole ring can be functionalized via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.

Influence of the Cyclobutyl Group

The cyclobutyl group at the 5-position is largely considered a stable, lipophilic moiety. Its primary influence on reactivity is steric. It may hinder reactions at the adjacent C4 position of the oxazole ring. The cyclobutyl moiety is an increasingly utilized fragment in drug design due to its unique three-dimensional structure.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Cyclobutyl-1,3-oxazol-2-amine is not published in a readily accessible source, its synthesis can be inferred from established methods for preparing 5-substituted-2-aminooxazoles. A general and plausible synthetic route is outlined below.

General Synthesis of 5-Alkyl-1,3-oxazol-2-amines

A common method for the synthesis of the 2-aminooxazole core involves the condensation of an α-haloketone with urea or a urea equivalent.

Workflow for the Proposed Synthesis of 5-Cyclobutyl-1,3-oxazol-2-amine

References

The Structure-Activity Relationship of 5-Cyclobutyl-1,3-oxazol-2-amine Analogs: A Technical Overview for Drug Discovery Professionals

Introduction: The 5-cyclobutyl-1,3-oxazol-2-amine scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the realm of infectious diseases. This technical guide delves into the structure-activity relationships (SAR) of a series of analogs derived from this core, with a specific focus on their antimycobacterial properties. By systematically modifying the parent structure and evaluating the corresponding changes in biological activity, researchers have identified key chemical features that govern efficacy and selectivity. This document provides a comprehensive summary of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the synthetic workflow to aid researchers and drug development professionals in this area.

Quantitative Structure-Activity Relationship Data

The antimycobacterial activity of a series of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea analogs has been systematically evaluated. The key findings are summarized in the table below, presenting the in vitro minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv (MTB) and a multidrug-resistant clinical isolate (MDR-TB), as well as cytotoxicity data against Vero cells and the corresponding selectivity index (SI).

| Compound | Substitution (R) | MIC (µM) vs. MTB H37Rv | MIC (µM) vs. MDR-TB | IC50 (µM) vs. Vero Cells | Selectivity Index (SI = IC50/MIC) |

| 1 | Phenyl | 1.12 | 1.12 | >183 | >163 |

| 2 | 2'-Methylphenyl | 0.52 | 0.52 | >183 | >351 |

| 3 | 3'-Methylphenyl | 0.48 | 0.48 | >183 | >381 |

| 4 | 4'-Methylphenyl | 0.45 | 0.45 | >183 | >406 |

| 5 | 2'-Chlorophenyl | 0.28 | 0.28 | >183 | >653 |

| 6 | 3'-Chlorophenyl | 0.31 | 0.31 | >183 | >590 |

| 7 | 4'-Chlorophenyl | 0.18 | 0.18 | >183 | >1016 |

| 8 | 2'-Trifluoromethylphenyl | 0.14 | 0.14 | >183 | >1307 |

| 9 | 3'-Trifluoromethylphenyl | 0.21 | 0.21 | >183 | >871 |

| 10 | 4'-Trifluoromethylphenyl | 0.16 | 0.16 | >183 | >1143 |

| 11 | 2'-Nitrophenyl | 1.25 | 1.25 | 62.5 | 50 |

| 12 | 3'-Nitrophenyl | 0.89 | 0.89 | >183 | >205 |

| 13 | 4'-Nitrophenyl | 0.62 | 0.62 | 62.5 | 100 |

| 14 | 2'-Pyridyl | 0.78 | 0.78 | >183 | >234 |

| 15 | 2'-Methyl-5'-pyridyl | 0.55 | 0.55 | >183 | >332 |

| Isoniazid | - | 0.35 | 11.2 | - | - |

| Rifampicin | - | 0.09 | 2.8 | - | - |

Data sourced from a study on novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds.[1][2][3]

SAR Summary:

-

The substitution on the phenyl/pyridyl ring plays a crucial role in the antimycobacterial activity.

-

Electron-withdrawing groups, such as trifluoromethyl and chloro, at the 2' and 4' positions of the phenyl ring tend to enhance the activity.

-

Compound 8 , with a 2'-trifluoromethylphenyl substitution, emerged as the most potent analog, exhibiting an MIC of 0.14 µM against both MTB and MDR-TB.[1][2][3] This compound was 2.5 and 80 times more active than isoniazid against MTB and MDR-TB, respectively.[1][2][3]

-

Nitro-substituted compounds (11 and 13 ) showed some toxicity to Vero cells at higher concentrations.[2]

-

The high selectivity index of the most active compounds, particularly compound 8 (>1307), indicates a favorable safety profile.[1][2][3]

Experimental Protocols

This section details the methodologies employed in the synthesis and biological evaluation of the 5-cyclobutyl-1,3-oxazol-2-amine analogs.

General Synthesis of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea Analogs

The synthesis of the target compounds was achieved through a two-step process starting from 5-cyclobutyloxazol-2-amine.[1][3]

-

Activation of the Amine: 5-Cyclobutyloxazol-2-amine is reacted with 1,1'-thiocarbonyldiimidazole. This reaction forms a reactive intermediate.

-

Coupling with Anilines/Aminopyridines: The activated intermediate is then reacted with various substituted anilines or aminopyridines to yield the final 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea compounds.[1][3]

General synthetic workflow for the preparation of the thiourea analogs.

In Vitro Antimycobacterial Activity Assay (Agar Dilution Method)

The in vitro antimycobacterial activity of the synthesized compounds against Mycobacterium tuberculosis H37Rv (MTB) and a clinical isolate of multidrug-resistant M. tuberculosis (MDR-TB) was determined using the agar dilution method.[2][3]

-

Preparation of Drug Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

-

Preparation of Agar Plates: Serial dilutions of the drug solutions are incorporated into molten Middlebrook 7H11 agar supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Inoculation: The agar plates are inoculated with a standardized suspension of the mycobacterial strains.

-

Incubation: The plates are incubated at 37°C for 3-4 weeks.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria on the agar surface.

Workflow for the in vitro antimycobacterial activity assay.

In Vivo Efficacy in a Mouse Model

The in vivo antimycobacterial activity of promising compounds was evaluated in a murine model of tuberculosis.[1][3]

-

Infection: Female mice are infected intravenously with a standardized inoculum of M. tuberculosis H37Rv.

-

Treatment: After a pre-determined period to allow for the establishment of infection, treatment with the test compound (e.g., compound 8 ) and a standard drug (e.g., isoniazid) is initiated. The compounds are typically administered orally or via an appropriate route for a specified duration.

-

Evaluation of Mycobacterial Load: At the end of the treatment period, the mice are euthanized, and the lungs and spleens are harvested.

-

CFU Enumeration: The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar. The plates are incubated, and the number of colony-forming units (CFU) is determined.

-

Data Analysis: The efficacy of the treatment is assessed by comparing the log10 CFU reductions in the organs of treated mice to those of untreated controls. For instance, compound 8 demonstrated a 2.8 and 3.94 log10 reduction in mycobacterial load in the lung and spleen tissues, respectively.[1][3]

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed against a mammalian cell line (e.g., Vero cells) to determine their selectivity.[1][2]

-

Cell Culture: Vero cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are exposed to various concentrations of the test compounds and incubated for a specified period.

-

Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

-

IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Conclusion

The 5-cyclobutyl-1,3-oxazol-2-amine core serves as a valuable template for the design of potent antimycobacterial agents. The structure-activity relationship studies on the 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea series have successfully identified analogs with significant activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis, coupled with a favorable safety profile. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to further explore and optimize this promising class of compounds. Future work could focus on elucidating the precise mechanism of action and further refining the pharmacokinetic properties of these analogs to advance them as potential clinical candidates.

References

In Silico Modeling of 5-Cyclobutyl-1,3-oxazol-2-amine Binding to a Putative Mycobacterial Target: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical guide for the in silico modeling of 5-Cyclobutyl-1,3-oxazol-2-amine, a novel scaffold with demonstrated antimycobacterial potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-tuberculosis therapeutics. We will explore the binding of this compound to a putative target, UDP-galactopyranose mutase (UGM) of Mycobacterium tuberculosis, through detailed computational methodologies and outline experimental protocols for validation.

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutics to combat drug-resistant strains. The 5-Cyclobutyl-1,3-oxazol-2-amine core has emerged as a promising starting point for the development of new antimycobacterial agents. Derivatives of this scaffold have shown potent activity against Mycobacterium tuberculosis.[1][2] One such derivative, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea, exhibited a minimum inhibitory concentration (MIC) of 0.14 µM against M. tuberculosis H37Rv.[1]

This guide focuses on the in silico investigation of the parent compound, 5-Cyclobutyl-1,3-oxazol-2-amine, to elucidate its potential binding mechanism. We have selected UDP-galactopyranose mutase (UGM) as a putative target. UGM is an essential enzyme for the biosynthesis of the mycobacterial cell wall and is absent in humans, making it an attractive and validated drug target.

Putative Target: UDP-Galactopyranose Mutase (UGM)

UGM (EC 5.4.99.9) catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). The latter is a crucial precursor for the biosynthesis of galactan, a major component of the Mycobacterium tuberculosis cell wall. The essentiality of UGM for mycobacterial growth and its absence in mammals make it a prime target for novel anti-TB drug discovery.

In Silico Modeling Workflow

The following workflow outlines the computational approach to investigate the binding of 5-Cyclobutyl-1,3-oxazol-2-amine to M. tuberculosis UGM.

Quantitative Data Summary

The following table summarizes the in vitro activity of a derivative of 5-Cyclobutyl-1,3-oxazol-2-amine against Mycobacterium tuberculosis.

| Compound | Target Organism | Assay | Result (MIC) | Reference |

| 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | 0.14 µM | [1] |

| 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea | Multidrug-resistant M. tuberculosis | Microplate Alamar Blue Assay | < 1 µM | [1] |

Experimental Protocols

Molecular Docking Protocol

-

Target Preparation:

-

The crystal structure of M. tuberculosis UGM in complex with UDP-galactopyranose (PDB ID: 4RPJ) will be used.

-

The protein structure will be prepared by removing water molecules and any co-crystallized ligands.

-

Polar hydrogens will be added, and Kollman charges will be assigned to the protein atoms.

-

The grid box for docking will be centered on the active site of the enzyme.

-

-

Ligand Preparation:

-

The 3D structure of 5-Cyclobutyl-1,3-oxazol-2-amine will be generated and energy-minimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges will be computed for the ligand atoms.

-

The rotatable bonds in the ligand will be defined.

-

-

Docking Simulation:

-

Molecular docking will be performed using AutoDock Vina.

-

The Lamarckian genetic algorithm will be employed for the conformational search.

-

A set number of docking runs (e.g., 100) will be performed to ensure thorough sampling of the conformational space.

-

-

Analysis of Results:

-

The resulting docking poses will be clustered based on their root-mean-square deviation (RMSD).

-

The pose with the lowest binding energy from the most populated cluster will be selected as the most probable binding mode.

-

The interactions between the ligand and the protein (hydrogen bonds, hydrophobic interactions) will be analyzed.

-

Molecular Dynamics Simulation Protocol

-

System Preparation:

-

The selected protein-ligand complex from the docking study will be used as the starting structure.

-

The complex will be solvated in a cubic box of water molecules (e.g., TIP3P model).

-

Counter-ions will be added to neutralize the system.

-

The system will be parameterized using a suitable force field (e.g., AMBER for the protein and GAFF for the ligand).

-

-

Simulation Protocol:

-

The system will be subjected to energy minimization to remove any steric clashes.

-

The system will be gradually heated to the desired temperature (e.g., 300 K) under NVT ensemble (constant number of particles, volume, and temperature).

-

The system will be equilibrated at the desired temperature and pressure (e.g., 1 atm) under NPT ensemble (constant number of particles, pressure, and temperature).

-

A production run of at least 100 nanoseconds will be performed to collect trajectory data.

-

-

Analysis of Trajectories:

-

The stability of the protein-ligand complex will be assessed by analyzing the RMSD of the protein backbone and the ligand over time.

-

The flexibility of the protein residues will be analyzed using root-mean-square fluctuation (RMSF).

-

The binding free energy will be calculated using methods like MM/PBSA or MM/GBSA.

-

Key intermolecular interactions that persist throughout the simulation will be identified.

-

Experimental Validation Protocols

-

Immobilization of UGM: Recombinant M. tuberculosis UGM will be immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Binding Analysis: A series of concentrations of 5-Cyclobutyl-1,3-oxazol-2-amine will be injected over the sensor surface. The binding will be monitored in real-time by detecting changes in the refractive index.

-

Data Analysis: The sensorgrams will be fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Sample Preparation: Purified recombinant M. tuberculosis UGM will be placed in the sample cell, and a solution of 5-Cyclobutyl-1,3-oxazol-2-amine will be loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

Titration: The ligand will be titrated into the protein solution in a series of small injections. The heat change associated with each injection will be measured.

-

Data Analysis: The integrated heat data will be plotted against the molar ratio of ligand to protein. The resulting isotherm will be fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of binding (n).

Signaling Pathway

While 5-Cyclobutyl-1,3-oxazol-2-amine is being investigated as a direct inhibitor of a metabolic enzyme, it is important to understand the broader context of its potential impact. Inhibition of UGM disrupts the synthesis of galactan, a critical component of the mycobacterial cell wall. This disruption can lead to a cascade of events affecting cell wall integrity and ultimately leading to bacterial cell death.

Conclusion

This technical guide outlines a comprehensive in silico and experimental strategy to investigate the binding of 5-Cyclobutyl-1,3-oxazol-2-amine to the essential Mycobacterium tuberculosis enzyme, UDP-galactopyranose mutase. The proposed workflow, combining molecular docking, molecular dynamics simulations, and experimental validation, will provide valuable insights into the mechanism of action of this promising antimycobacterial scaffold and guide the future design of more potent inhibitors.

References

A-Technical-Guide-to-the-Physicochemical-Properties-of-Substituted-2-Aminooxazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, increasingly recognized for its potential in developing novel therapeutics. It serves as a key bioisostere of the 2-aminothiazole moiety, a component found in numerous clinically approved drugs.[1][2] The replacement of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole core can significantly modulate the molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profiles.[1][2] This strategic substitution can lead to improvements in critical drug-like properties such as aqueous solubility and metabolic stability, while often maintaining or enhancing biological activity.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted 2-aminooxazoles, focusing on quantitative data and the experimental protocols used for their determination. Understanding these properties is paramount for optimizing lead compounds and accelerating the transition from discovery to clinical development.

Core Physicochemical Properties

The optimization of a drug candidate is a multifactorial process where physicochemical properties such as lipophilicity, solubility, and ionization state (pKa) play a central role. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable molecules, the distribution coefficient (logD) at a specific pH is more relevant.

Studies comparing 2-aminooxazole derivatives with their 2-aminothiazole isosteres have shown that the oxazole core generally imparts greater hydrophilicity (lower lipophilicity).[3] This is a desirable trait for reducing off-target toxicity and improving aqueous solubility. For a series of substituted N-oxazolyl- and N-thiazolylcarboxamides, the isosteric exchange of thiazole for oxazole was associated with a significant decrease in the lipophilicity parameter log k'w, a chromatographic index of lipophilicity.[3]

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The isosteric replacement of a 2-aminothiazole with a 2-aminooxazole has been demonstrated as an effective strategy to enhance solubility.[3] In one study, the water solubility of 2-aminooxazole derivatives was found to be significantly higher—sometimes by two orders of magnitude—than their thiazole counterparts.[3]

However, in another study comparing different N,4-disubstituted derivatives, no statistically significant difference was observed in the average kinetic solubility values between the two scaffolds, suggesting that the influence of the core can be modulated by the nature of the substituents.[2] This highlights the importance of evaluating properties within specific chemical series.

Ionization Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH. The 2-amino group on the oxazole ring is basic and will be protonated at physiological pH, which can significantly influence solubility, receptor binding, and cell permeability. While specific pKa values for a wide range of substituted 2-aminooxazoles are not extensively documented in the literature, the basicity of the amino group is a key feature of the scaffold. This property is crucial for forming salts with improved solubility and for engaging in hydrogen bonding interactions with biological targets.

Quantitative Data Summary

The following tables summarize key physicochemical data from comparative studies of substituted 2-aminooxazoles and their isosteric 2-aminothiazole analogues.

Table 1: Kinetic Solubility and Metabolic Stability of N,4-disubstituted 2-Aminooxazoles and Isosteric 2-Aminothiazoles

| Compound ID | Scaffold Type | Kinetic Solubility in Water (μM) | Kinetic Solubility in PBS (pH 7.4) (μM) | Metabolic Half-life (t½) in HLM (min) |

| 2 | 2-Aminothiazole | 1.2 ± 0.2 | 1.2 ± 0.2 | 14.5 ± 0.5 |

| 30 | 2-Aminooxazole | 5.2 ± 0.6 | 5.9 ± 0.5 | 22.6 ± 1.2 |

| 1 | 2-Aminothiazole | 1.2 ± 0.2 | 1.2 ± 0.2 | 20.9 ± 1.4 |

| 31 | 2-Aminooxazole | 0.7 ± 0.2 | 1.1 ± 0.3 | 20.9 ± 1.4 |

| 3 | 2-Aminothiazole | 54.9 ± 15 | 27.7 ± 8 | 3.3 ± 0.3 |

| 34 | 2-Aminooxazole | 9.1 ± 2 | 6.8 ± 1.1 | 2.7 ± 0.8 |

| 4 | 2-Aminothiazole | 2.9 ± 0.5 | 2.4 ± 0.5 | 16.1 ± 0.2 |

| 36 | 2-Aminooxazole | 24.0 ± 4 | 9.3 ± 1.2 | 15.0 ± 0.1 |

Data sourced from a study on antitubercular agents. HLM: Human Liver Microsomes.[2]

Table 2: Lipophilicity and Solubility Comparison of Isosteric N-carboxamides

| Thiazole Cmpd. ID | Oxazole Cmpd. ID | log k'w (Thiazole) | log k'w (Oxazole) | Solubility (Thiazole) | Solubility (Oxazole) |

| 6a | 6b | 4.38 | 3.23 | Precipitated | > 500 µM |

| 12a | 12b | 4.47 | 3.51 | 1.3 µM | 13.9 µM |

| 15a | 15b | 5.17 | 4.14 | 0.4 µM | 23.5 µM |

Data sourced from a study on antimicrobial agents. log k'w is a chromatographic lipophilicity index.[3]

Visualized Workflows and Concepts

Diagrams created with Graphviz DOT language to illustrate key processes and logical relationships in the study of 2-aminooxazoles.

Caption: Experimental workflow for physicochemical profiling.

Caption: Logic of bioisosteric replacement for property modulation.

Caption: Target inhibition pathway for antitubercular 2-aminooxazoles.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.

Kinetic Solubility Measurement

This method assesses the solubility of a compound from a DMSO stock solution, which is often more relevant to early drug discovery screening than equilibrium solubility from a solid form.[2]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Sample Preparation: Add an aliquot of the DMSO stock solution to the aqueous buffer (e.g., water or phosphate-buffered saline, pH 7.4) to reach a final nominal concentration (e.g., 100 µM) with a low final percentage of DMSO (e.g., 1%).

-

Incubation: Shake the samples at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

-

Separation: Separate any undissolved precipitate by centrifugation or filtration through a multi-well filter plate.

-

Quantification: Analyze the concentration of the compound remaining in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a calibration curve prepared in the same aqueous buffer.[2]

Lipophilicity (log k'w) Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a high-throughput method for estimating lipophilicity by measuring the retention time of a compound on a nonpolar stationary phase.[3][5] The capacity factor (k') is determined at various mobile phase compositions and extrapolated to 100% aqueous phase to yield log k'w.

-

System Setup: Use an RP-HPLC system with a C18 column. The mobile phase consists of an aqueous buffer (A) and an organic modifier (B), such as acetonitrile or methanol.

-

Isocratic Elution: Perform a series of isocratic elutions with varying proportions of the organic modifier (e.g., 40%, 50%, 60%, 70% B).

-

Retention Time Measurement: For each condition, inject the test compound and a non-retained marker (e.g., uracil) to determine the retention time (tR) and the column dead time (t0), respectively.

-

Calculate Capacity Factor (k'): For each mobile phase composition, calculate the capacity factor using the formula: k' = (tR - t0) / t0.

-

Extrapolation: Plot log k' against the percentage of the organic modifier. Perform a linear regression and extrapolate the line to 0% organic modifier (100% aqueous phase). The y-intercept of this plot is the log k'w value.

pKa Determination by Potentiometric Titration

Potentiometric titration is a gold-standard method for pKa determination, involving the gradual addition of an acid or base to the compound solution while monitoring the pH.[5][6]

-

Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent, typically water or a water-cosolvent mixture for poorly soluble compounds.[6]

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

-

Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., KOH), adding small, precise volumes of the titrant.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (first derivative maximum). For complex cases, specialized software is used to fit the titration data to theoretical models to extract the pKa value(s).[6]

This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization for specific compounds and equipment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. diposit.ub.edu [diposit.ub.edu]

Quantum Chemical Calculations for Oxazole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The versatility of the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, allows for diverse substitutions, enabling the fine-tuning of its physicochemical and pharmacological properties.[1][5] In modern drug discovery, computational chemistry, particularly quantum chemical calculations, has become an indispensable tool for accelerating the design and development of novel therapeutics.[6][7] This guide provides an in-depth overview of the application of quantum chemical calculations to the study of oxazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

This technical guide will delve into the theoretical background of commonly employed quantum chemical methods, provide detailed experimental protocols for the synthesis and biological evaluation of oxazole derivatives, and present a comprehensive analysis of calculated molecular properties. Furthermore, it will explore the mechanism of action of certain oxazole derivatives by visualizing their interaction with key signaling pathways.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the electronic structure and properties of molecules can be investigated at the atomic level. For oxazole derivatives, these methods are instrumental in predicting their geometry, reactivity, and potential biological activity.

Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[8] This method is based on the principle that the ground-state energy of a molecule is a functional of the electron density. A popular and widely used functional for organic molecules is Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, often paired with basis sets like 6-311G++(d,p) to provide a robust description of molecular properties.[8][9]

Hartree-Fock (HF) and Møller-Plesset (MP2) Methods: While DFT is highly effective, other ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) are also employed. HF is a fundamental method that approximates the many-electron wavefunction as a single Slater determinant. However, it does not account for electron correlation, which can be a limitation. MP2 is a post-Hartree-Fock method that incorporates electron correlation, often leading to more accurate results than HF, albeit at a higher computational cost.[10][11][12][13][14]

A typical computational workflow for analyzing oxazole derivatives is illustrated below.

Experimental Protocols

The synthesis and biological evaluation of oxazole derivatives are crucial for validating computational predictions and advancing drug discovery efforts. This section provides detailed methodologies for key experimental procedures.

Synthesis of 2,5-Disubstituted Oxazole Derivatives via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and versatile method for the preparation of oxazoles from α-acylamino ketones.[1][15][16][17]

Materials:

-

α-Acylamino ketone (1.0 eq)

-

Phosphorus oxychloride (POCl₃) or Sulfuric acid (H₂SO₄) (as dehydrating agent)

-

Dimethylformamide (DMF) or Acetic anhydride (as solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the α-acylamino ketone in the chosen solvent, add the dehydrating agent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 90-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,5-disubstituted oxazole.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[3][7][18][19][20][21]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Test oxazole derivative (dissolved in DMSO)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the oxazole derivative in the culture medium.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (positive control).

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490-570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Calculated Molecular Properties of Oxazole Derivatives

Quantum chemical calculations provide a wealth of quantitative data that can be used to understand the structure, stability, and reactivity of oxazole derivatives.

Geometric Parameters

The optimized molecular geometry provides insights into the three-dimensional structure of the molecule. Key parameters include bond lengths, bond angles, and dihedral angles.

| Parameter | Oxazole (Parent) | 2-Phenyl-5-(4-fluorophenyl)oxadiazole | N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine |

| Bond Lengths (Å) | |||

| O1-C2 | 1.357 | 1.368 | - |

| C2-N3 | 1.291 | - | - |

| N3-C4 | 1.388 | - | - |

| C4-C5 | 1.361 | - | - |

| C5-O1 | 1.367 | 1.366 | - |

| Bond Angles (°) | |||

| C5-O1-C2 | 104.6 | - | - |

| O1-C2-N3 | 115.1 | - | - |

| C2-N3-C4 | 103.7 | - | - |

| N3-C4-C5 | 109.9 | - | - |

| C4-C5-O1 | 106.7 | - | - |

| Dihedral Angles (°) | |||

| O1-C2-N3-C4 | -0.1 | - | 170-180 (Oxazole to Benzimidazole ring) |

Data for the parent oxazole is experimental. Data for the derivatives are from DFT calculations.[8][9][22]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.[9][11]

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | -5.6518 | -0.8083 | 4.8435 |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 |

Data obtained from DFT (B3LYP) calculations.[9][11]

Signaling Pathways and Mechanism of Action

Understanding how oxazole derivatives exert their biological effects at the molecular level is critical for rational drug design. Computational studies, in conjunction with experimental data, can help elucidate their mechanism of action.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[16][17][18][19][22] Some oxazole derivatives have been shown to inhibit the STAT3 signaling pathway.

Disruption of Microtubule Dynamics

Microtubules are dynamic polymers essential for cell division, and their disruption can lead to apoptosis in cancer cells.[1][6][9][15][20] Certain oxazole derivatives have been found to interfere with tubulin polymerization.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to the study of oxazole derivatives in the context of drug discovery and development. By providing detailed information on molecular structure, electronic properties, and reactivity, these computational methods enable a more rational and efficient design of novel therapeutic agents. The integration of theoretical calculations with experimental synthesis and biological evaluation, as outlined in this guide, creates a synergistic workflow that can significantly accelerate the journey from a promising lead compound to a clinically viable drug candidate. As computational power continues to grow and theoretical models become more sophisticated, the role of quantum chemistry in shaping the future of medicine will undoubtedly expand.

References

- 1. synarchive.com [synarchive.com]

- 2. Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00557K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. The Absolute Beginners Guide to Gaussian [ccl.net]

- 7. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program | by Arini Qurrata A'yun | Medium [medium.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. irjweb.com [irjweb.com]

- 10. researchgate.net [researchgate.net]

- 11. ajchem-a.com [ajchem-a.com]

- 12. rsc.org [rsc.org]

- 13. arcjournals.org [arcjournals.org]

- 14. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 15. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Pharmacokinetic Profile of 5-Cyclobutyl-1,3-oxazol-2-amine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the pharmacokinetic profile of the compound 5-Cyclobutyl-1,3-oxazol-2-amine. An exhaustive search of scientific literature and public databases reveals a significant lack of direct pharmacokinetic data for this specific molecule. The available information is primarily centered on its use as a chemical intermediate for the synthesis of more complex derivatives. This document summarizes the current state of knowledge and highlights the absence of data required for a complete pharmacokinetic assessment, including absorption, distribution, metabolism, and excretion (ADME) parameters. Consequently, the creation of quantitative data tables and detailed experimental protocols as initially requested is not feasible.

Introduction

5-Cyclobutyl-1,3-oxazol-2-amine is a heterocyclic amine containing a cyclobutyl and an oxazole moiety. While its chemical structure suggests potential for biological activity, its role in published research has been predominantly as a building block in medicinal chemistry campaigns. This guide aims to provide a comprehensive overview of the publicly available pharmacokinetic information for this compound.

Preclinical Research and Lack of Pharmacokinetic Data

Despite its use in the synthesis of potentially therapeutic agents, no dedicated studies detailing the pharmacokinetic profile of 5-Cyclobutyl-1,3-oxazol-2-amine have been published. Searches of prominent scientific databases have not yielded any information on its absorption, distribution, metabolism, or excretion.

The most relevant research identified is a study focused on the antimycobacterial activity of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, which are synthesized from 5-Cyclobutyl-1,3-oxazol-2-amine.[1][2][3] In this work, the derivative compound 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea demonstrated in vivo efficacy in a murine model of tuberculosis, reducing the mycobacterial load in the lungs and spleen.[1][2][3] However, the study does not report any pharmacokinetic parameters for the parent amine, 5-Cyclobutyl-1,3-oxazol-2-amine.

Data Presentation and Experimental Protocols

Due to the absence of quantitative pharmacokinetic data for 5-Cyclobutyl-1,3-oxazol-2-amine, the creation of structured data tables for parameters such as Cmax, Tmax, half-life (t1/2), volume of distribution (Vd), and clearance (CL) is not possible. Similarly, detailed experimental protocols for ADME studies of this specific compound are not available in the public domain.

Signaling Pathways and Mechanisms of Action

There is no available information on the signaling pathways or specific molecular targets modulated by 5-Cyclobutyl-1,3-oxazol-2-amine. Research has focused on the biological activity of its derivatives, which have been investigated for their antimycobacterial effects.[1][2][3] The mechanism of action for these derivatives is also not fully elucidated in the referenced literature.

Conclusion

The current body of scientific literature lacks a pharmacokinetic profile for 5-Cyclobutyl-1,3-oxazol-2-amine. While it serves as a precursor for compounds with demonstrated in vivo activity, its own ADME properties have not been characterized. For researchers and drug development professionals interested in this scaffold, it would be necessary to conduct foundational preclinical pharmacokinetic and metabolism studies to ascertain its viability as a drug candidate or lead compound. Without such data, any further development efforts would be based on speculation.

Future Directions

To address the knowledge gap, the following experimental workflow is proposed for the initial pharmacokinetic characterization of 5-Cyclobutyl-1,3-oxazol-2-amine.

Caption: Proposed experimental workflow for pharmacokinetic characterization.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 2-Aminooxazole Libraries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of 2-aminooxazole libraries, a chemical scaffold of significant interest in drug discovery due to its diverse biological activities. The following sections outline protocols for biochemical and cell-based assays commonly employed to identify and characterize hit compounds from these libraries.

Introduction to 2-Aminooxazoles

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with therapeutic potential. Libraries of 2-aminooxazole derivatives are frequently screened to discover novel modulators of various biological targets, including protein kinases and protein-protein interactions (PPIs), which are implicated in diseases such as cancer and inflammatory disorders. High-throughput screening provides an efficient means to interrogate large chemical libraries and identify promising lead compounds for further development.

Application Note 1: Biochemical Screening of 2-Aminooxazole Libraries Against Protein Kinases

This section details a protocol for a biochemical HTS assay to identify 2-aminooxazole inhibitors of a protein kinase, for example, p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[1][2][3][4] The assay is based on the principle of Fluorescence Polarization (FP), a technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Signaling Pathway: p38 MAPK Signaling

Caption: p38 MAPK signaling pathway and point of inhibition.

Experimental Workflow: Fluorescence Polarization Kinase Inhibition Assay

Caption: Workflow for FP-based kinase inhibition HTS.

Quantitative Data Summary

| Parameter | Value | Reference |

| Target Kinase | p38 MAPK | [1][2] |

| Assay Format | Fluorescence Polarization (FP) | [5] |

| Plate Format | 384-well | [5] |

| Fluorescent Tracer | Kinase-specific fluorescently labeled ligand | |

| Tracer Concentration | 1-5 nM | |

| Kinase Concentration | 10-20 nM | |

| ATP Concentration | 10 µM (at Km) | |

| Compound Concentration | 10 µM (primary screen) | |

| Incubation Time | 60 minutes at room temperature | |

| Detection | Fluorescence Polarization reader | |

| Z'-factor | ≥ 0.5 |

Experimental Protocol

-

Compound Plating : Using an acoustic liquid handler, dispense 50 nL of each 2-aminooxazole library compound (10 mM in DMSO) into a 384-well, low-volume, black, round-bottom plate.

-

Reagent Preparation :

-

Prepare a 2X kinase solution (e.g., 20 nM p38 MAPK) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 2X fluorescent tracer/ATP solution containing the fluorescently labeled tracer (e.g., 2 nM) and ATP (e.g., 20 µM) in kinase buffer.

-

-

Assay Execution :

-

Add 5 µL of the 2X kinase solution to each well containing the compounds.

-

Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

-

Add 5 µL of the 2X fluorescent tracer/ATP solution to initiate the binding reaction. The final volume will be 10 µL.

-

Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

-

-

Data Acquisition :

-

Measure the fluorescence polarization on a suitable plate reader (e.g., with excitation at 485 nm and emission at 535 nm for a fluorescein-based tracer).

-

-

Data Analysis :

-

Calculate the percent inhibition for each compound relative to high (no inhibitor) and low (no kinase) controls.

-

Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Application Note 2: Cell-Based Screening of 2-Aminooxazole Libraries for Cytotoxicity

This protocol describes a cell-based HTS assay to evaluate the cytotoxic effects of a 2-aminooxazole library on a cancer cell line (e.g., HeLa). The assay utilizes a luminescence-based readout that measures ATP levels as an indicator of cell viability.[6][7][8]

Experimental Workflow: Cell Viability Assay

Caption: Workflow for a cell-based cytotoxicity HTS.

Quantitative Data Summary

| Parameter | Value | Reference |

| Cell Line | HeLa (or other relevant cancer cell line) | [6] |

| Assay Principle | ATP-based luminescence (e.g., CellTiter-Glo®) | [6] |

| Plate Format | 384-well, white, solid bottom | |

| Seeding Density | 1,000 - 5,000 cells/well | |

| Compound Concentration | Dose-response (e.g., 0.1 nM to 100 µM) | |

| Incubation Time | 48-72 hours | [6] |

| Detection | Luminescence plate reader | |

| Z'-factor | ≥ 0.5 |

Experimental Protocol

-

Cell Seeding :

-

Culture HeLa cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete culture medium.

-

Using a multi-drop dispenser, seed 20 µL of the cell suspension into each well of a 384-well plate at the optimized density.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment :

-

Prepare serial dilutions of the 2-aminooxazole library compounds in an intermediate plate.

-

Transfer a small volume (e.g., 20 nL) of the compound dilutions to the cell plates using an acoustic liquid handler.

-

Incubate the treated cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

Lysis and Luminescence :

-

Equilibrate the cell plates and the ATP-based luminescence reagent to room temperature.

-

Add a volume of the reagent equal to the volume of media in the well (e.g., 20 µL).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition :

-

Measure the luminescence using a plate reader.

-

-

Data Analysis :

-

Normalize the data to vehicle-treated (0% inhibition) and no-cell (100% inhibition) controls.

-

Generate dose-response curves and calculate the IC50 values for each compound.

-

Application Note 3: Screening for Inhibitors of Protein-Protein Interactions (PPIs)

This section provides a protocol for an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to identify 2-aminooxazole compounds that disrupt a specific PPI, such as the interaction between Bcl-2 and a BH3 domain peptide.[9][10][11][12][13][14][15]

Signaling Pathway: Bcl-2 Mediated Apoptosis Regulation

Caption: Bcl-2 protein-protein interaction in apoptosis.

Experimental Workflow: AlphaScreen PPI Inhibition Assay

Caption: Workflow for an AlphaScreen-based PPI HTS.

Quantitative Data Summary

| Parameter | Value | Reference |

| Target PPI | Bcl-2 / BH3 peptide | [10][11] |

| Assay Format | AlphaScreen | [9][12][13][14] |

| Plate Format | 384-well or 1536-well ProxiPlate | [9] |

| Donor Beads | Streptavidin-coated, conjugated to biotinylated BH3 peptide | [16] |

| Acceptor Beads | Nickel Chelate, conjugated to His-tagged Bcl-2 | [16] |

| Protein Concentrations | Titrated for optimal signal-to-background | |

| Bead Concentration | 20 µg/mL | [16] |

| Compound Concentration | 10 µM (primary screen) | |

| Incubation Time | 60-90 minutes at room temperature | [16] |

| Detection | AlphaScreen-compatible plate reader | |

| Z'-factor | ≥ 0.5 |

Experimental Protocol

-

Reagent Preparation :

-

Prepare solutions of His-tagged Bcl-2 and biotinylated BH3 peptide in AlphaScreen buffer (e.g., 100 mM Tris pH 8.0, 0.01% Tween-20).

-

Prepare suspensions of Streptavidin Donor beads and Nickel Chelate Acceptor beads in the same buffer.

-

-

Assay Execution in a 384-well plate (final volume 20 µL) :

-

Dispense 50 nL of 2-aminooxazole library compounds into the assay plate.

-

Add 5 µL of His-tagged Bcl-2.

-

Add 5 µL of biotinylated BH3 peptide.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a pre-mixed suspension of Donor and Acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition :

-

Read the plates on an AlphaScreen-enabled plate reader.

-

-

Data Analysis :

-

Determine the percent inhibition for each compound relative to controls.

-

Select hits based on a significant reduction in the AlphaScreen signal.

-

References

- 1. Development of a p38 Kinase Binding Assay for High Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. resources.revvity.com [resources.revvity.com]

Application Note: Protocol for NMR Analysis of 5-Cyclobutyl-1,3-oxazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 5-Cyclobutyl-1,3-oxazol-2-amine, a key technique for its structural elucidation and purity assessment.

Introduction

5-Cyclobutyl-1,3-oxazol-2-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such small organic molecules.[1][2][3] This protocol outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of the title compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for 5-Cyclobutyl-1,3-oxazol-2-amine. These predictions are based on the known spectral data of 2-aminooxazole and cyclobutane derivatives.[4][5][6] The exact chemical shifts may vary depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 (oxazole) | ~6.5-7.0 | s | - | 1H |

| NH₂ | ~4.5-5.5 | br s | - | 2H |

| H-1' (cyclobutyl) | ~3.0-3.5 | quintet | ~8.0 | 1H |

| H-2'/H-4' (cyclobutyl) | ~2.0-2.4 | m | - | 4H |

| H-3' (cyclobutyl) | ~1.8-2.0 | m | - | 2H |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (oxazole) | ~158-162 |

| C-5 (oxazole) | ~135-140 |

| C-4 (oxazole) | ~120-125 |

| C-1' (cyclobutyl) | ~30-35 |

| C-2'/C-4' (cyclobutyl) | ~25-30 |

| C-3' (cyclobutyl) | ~15-20 |

Experimental Protocol

This section details the step-by-step methodology for the NMR analysis of 5-Cyclobutyl-1,3-oxazol-2-amine.

Materials and Equipment

-

5-Cyclobutyl-1,3-oxazol-2-amine sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes[7]

-

Pipettes and vials

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz)

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the 5-Cyclobutyl-1,3-oxazol-2-amine sample into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[8]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[9] TMS will serve as the internal standard for chemical shift referencing (δ = 0.0 ppm).[5]

-

Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the solution is free of any solid particles, as these can negatively affect the spectral quality.[10] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[7][10]

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 90° pulse.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing

-